molecular formula C17H23FN2O4S B11087858 (1R)-octahydro-2H-quinolizin-1-ylmethyl [(4-fluorophenyl)sulfonyl]carbamate

(1R)-octahydro-2H-quinolizin-1-ylmethyl [(4-fluorophenyl)sulfonyl]carbamate

Cat. No.: B11087858
M. Wt: 370.4 g/mol
InChI Key: PPYNBSFRXMRRLN-KNVGNIICSA-N
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Description

(1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL N-[(4-FLUOROPHENYL)SULFONYL]CARBAMATE is a complex organic compound with the molecular formula C17H23FN2O5S This compound is known for its unique structural features, which include a quinolizidine core and a sulfonyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL N-[(4-FLUOROPHENYL)SULFONYL]CARBAMATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL N-[(4-FLUOROPHENYL)SULFONYL]CARBAMATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Various amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

(1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL N-[(4-FLUOROPHENYL)SULFONYL]CARBAMATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL N-[(4-FLUOROPHENYL)SULFONYL]CARBAMATE involves its interaction with specific molecular targets and pathways. The compound may act by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL N-[(4-FLUOROPHENYL)SULFONYL]CARBAMATE is unique due to its specific combination of a quinolizidine core and a sulfonyl carbamate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H23FN2O4S

Molecular Weight

370.4 g/mol

IUPAC Name

[(1R)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl N-(4-fluorophenyl)sulfonylcarbamate

InChI

InChI=1S/C17H23FN2O4S/c18-14-6-8-15(9-7-14)25(22,23)19-17(21)24-12-13-4-3-11-20-10-2-1-5-16(13)20/h6-9,13,16H,1-5,10-12H2,(H,19,21)/t13-,16?/m0/s1

InChI Key

PPYNBSFRXMRRLN-KNVGNIICSA-N

Isomeric SMILES

C1CCN2CCC[C@H](C2C1)COC(=O)NS(=O)(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1CCN2CCCC(C2C1)COC(=O)NS(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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